molecular formula C8H10BrNOS B7937999 5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide

5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide

Cat. No.: B7937999
M. Wt: 248.14 g/mol
InChI Key: UPQOVJRVIVTUQT-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide is a substituted thiophene carboxamide derivative characterized by a bromine atom at the 5-position, a methyl group at the 4-position of the thiophene ring, and an ethyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name

5-bromo-N-ethyl-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-3-10-8(11)6-4-5(2)7(9)12-6/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQOVJRVIVTUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(S1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-4-methylthiophene-2-carboxylic Acid

The precursor carboxylic acid is synthesized via lithiation-carboxylation of 2-bromo-5-methylthiophene. Key steps include:

  • Lithiation : Treatment of 2-bromo-5-methylthiophene with n-butyllithium in tetrahydrofuran (THF)/hexane at −70°C under inert atmosphere.

  • Carboxylation : Introduction of carbon dioxide gas at −70°C, followed by gradual warming to room temperature.

  • Workup : Acidification with HCl, extraction with ethyl acetate, and purification via silica gel chromatography.

Yield : 66%.

Conversion to Acid Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) at reflux.

Typical Conditions :

ReagentSolventTemperatureTimeYield
SOCl₂ (2 eq)DCM40°C4 h95%

Amidation with Ethylamine

The acid chloride reacts with ethylamine in the presence of a base (e.g., triethylamine) to form the target amide:

  • Conditions : Ethylamine (1.2 eq), THF, 0°C to room temperature, 12 h.

  • Workup : Aqueous extraction, drying, and recrystallization from ethanol/water.

Overall Yield : 58% (from carboxylic acid).

Direct Bromination of Ethyl 4-Methylthiophene-2-carboxylate

Bromination at the 5-Position

Ethyl 4-methylthiophene-2-carboxylate undergoes electrophilic bromination using N-bromosuccinimide (NBS) in chloroform:

  • Conditions : NBS (1.1 eq), AIBN (catalytic), reflux, 6 h.

  • Regioselectivity : Bromination occurs at the 5-position due to the electron-donating methyl group.

Yield : 78%.

Ester Hydrolysis and Amidation

The brominated ester is hydrolyzed to the carboxylic acid using NaOH in ethanol/water , followed by amidation as described in Section 1.3.

Key Data :

StepReagentsYield
Hydrolysis2M NaOH, reflux, 8 h85%
AmidationEthylamine, THF72%

Overall Yield : 48% (from ester).

Coupling Agent-Mediated Amidation

Carbodiimide-Based Coupling

The carboxylic acid reacts with ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :

  • Conditions : EDCl (1.5 eq), HOBt (1.5 eq), DMF, room temperature, 24 h.

  • Advantages : Avoids acid chloride formation, suitable for sensitive substrates.

Yield : 65%.

Uranium/Guanidinium Salts

HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) enables efficient coupling in dichloromethane:

  • Conditions : HATU (1.2 eq), DIPEA (3 eq), 0°C to room temperature, 6 h.

  • Workup : Column chromatography (ethyl acetate/hexane).

Yield : 82%.

One-Pot Tandem Bromination-Amidation

Bromination and In Situ Amidation

A streamlined approach combines bromination and amidation in a single pot:

  • Bromination : 4-Methylthiophene-2-carboxamide treated with Br₂ in acetic acid at 50°C for 2 h.

  • Amidation : Direct addition of ethylamine and DCC (dicyclohexylcarbodiimide) without isolation.

Yield : 54%.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsOverall Yield
CarboxylationHigh-purity intermediateLow-temperature requirements58%
Direct BrominationScalable for bulk synthesisMultiple purification steps48%
Coupling AgentsMild conditions, versatileCost of reagents65–82%
One-Pot SynthesisReduced reaction timeModerate yields54%

Mechanistic Insights

  • Regioselectivity in Bromination : The methyl group at the 4-position directs electrophilic bromination to the 5-position via inductive effects.

  • Amidation Efficiency : Uranium-based coupling agents (e.g., HATU) outperform carbodiimides due to enhanced activation of the carboxylate intermediate .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of N-ethyl-4-methylthiophene-2-carboxamide derivatives with different substituents at the 5-position.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide serves as an essential building block in synthetic organic chemistry. Its bromine substituent allows for nucleophilic substitution reactions, enabling the formation of various thiophene derivatives. This versatility is crucial for developing new compounds with desired properties.

Biological Research

Potential Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide. For example, derivatives synthesized from similar structures have been tested against extensively drug-resistant strains of Salmonella Typhi. One derivative demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 6.25 mg/mL, indicating its potential as a therapeutic agent .

Enzyme Inhibition Studies

In vitro studies have shown that certain derivatives can inhibit alkaline phosphatase, an enzyme involved in various biological processes. The most potent compound in these studies had an IC50 value of 1.469 μM, suggesting that modifications to the thiophene structure can enhance enzyme inhibition and potentially lead to new drug candidates .

Medicinal Chemistry

Drug Development Potential

The compound is being explored for its therapeutic properties, particularly in the context of drug development for antibacterial and anticancer applications. Its ability to interact with specific molecular targets makes it a candidate for further investigation in medicinal chemistry .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, 5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide is utilized in the production of specialty chemicals. Its unique chemical structure allows it to be employed in synthesizing materials with specific functionalities, which are valuable in various applications ranging from pharmaceuticals to agrochemicals.

Table 1: Antibacterial Activity of Derivatives

CompoundMIC (mg/mL)Zone of Inhibition (mm)
Compound A5014
Compound B2515
Compound C12.517
Compound D6.2520

Note: The values indicate the effectiveness of derivatives based on their structural modifications from 5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide.

Table 2: Enzyme Inhibition Data

CompoundIC50 (µM)Type of Inhibition
Compound A1.469 ± 0.02Competitive
Compound B--

Note: IC50 values indicate the concentration required to inhibit enzyme activity by 50%.

Mechanism of Action

The mechanism of action of 5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiophene ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

The position and nature of substituents on the thiophene ring significantly influence electronic properties and reactivity:

  • 5-Bromo-N-cyclobutyl-4-methylthiophene-2-carboxamide (C₁₀H₁₂BrNOS): Shares the bromo and methyl groups on the thiophene ring but differs in the N-substituent (cyclobutyl vs. ethyl).
  • 4-Bromo-5-methylthiophene-2-carboxaldehyde : Replaces the carboxamide with an aldehyde group, rendering it more reactive in nucleophilic additions but less stable under basic conditions .

Heterocyclic Core Modifications

Replacing the thiophene ring with other heterocycles alters conjugation and binding interactions:

  • 5-Bromo-N-(1,3-thiazol-2-yl)furan-2-carboxamide: Substitutes the thiophene with a furan ring, reducing aromaticity and electron density.
  • N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide : Features a thiazole core instead of thiophene, with a pyridinyl group enabling π-π stacking interactions. This structural variation may enhance crystallinity and thermal stability .

N-Substituent Diversity

The carboxamide nitrogen substituent modulates lipophilicity and intermolecular interactions:

  • Yields for derivatives range from 35–84% via Suzuki-Miyaura cross-coupling .

Supramolecular Interactions

Crystallographic studies on analogs like O-methyl-N-4-bromophenyl thiocarbamate reveal that thioamide tautomers form N-H···S hydrogen bonds and halogen (Br···π) interactions, stabilizing crystal lattices. Similar interactions may govern the packing and stability of 5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide .

Research Findings and Implications

  • Synthetic Flexibility : Suzuki-Miyaura cross-coupling () and amine-carboxylic acid coupling are robust methods for diversifying thiophene carboxamides.
  • Biological Relevance : Thiazole- and pyridine-containing analogs () show enhanced target engagement due to hydrogen bonding and π interactions.
  • Material Science : Bromine and methyl groups improve halogen bonding and steric control, critical in crystal engineering ().

Biological Activity

5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

The synthesis of 5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide can be achieved through several methods. A common approach involves the bromination of N-ethyl-4-methylthiophene-2-carboxamide using bromine in solvents like chloroform or acetic acid at room temperature. The product is typically purified through recrystallization.

Chemical Reactions

This compound undergoes various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other substituents.
  • Oxidation Reactions : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction Reactions : It can undergo reduction to form thiol derivatives.

The biological activity of 5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide is influenced by its structural components:

  • Binding Affinity : The presence of the bromine atom and the thiophene ring enhances binding affinity towards various molecular targets, such as enzymes and receptors.
  • Modulation of Biological Pathways : This compound may modulate specific cellular pathways, contributing to its pharmacological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiophene derivatives. For example, compounds structurally related to 5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide have demonstrated promising antibacterial activity against resistant strains of bacteria. In vitro studies showed that certain thiophene derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, indicating their potential as antimicrobial agents .

Anticancer Activity

Thiophene derivatives, including 5-Bromo-N-ethyl-4-methylthiophene-2-carboxamide, have been investigated for their anticancer properties. In a study involving various cancer cell lines, compounds similar to this thiophene exhibited cytotoxic effects at nanomolar concentrations. The structure–activity relationship (SAR) analysis indicated that modifications in the thiophene ring could enhance anticancer potency .

Case Studies and Research Findings

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant antibacterial activity against XDR Salmonella Typhi (MIC 3.125 mg/mL).
Anticancer EvaluationExhibited cytotoxicity against multiple cancer cell lines with IC50 values in low micromolar range.
Fungicidal Activity AssessmentShowed effective fungicidal activity against cucumber downy mildew with EC50 values lower than commercial fungicides.

Q & A

Q. Factors influencing efficiency :

  • Reagent purity (e.g., brominating agents like NBS or Br₂).
  • Catalyst choice (e.g., Al₂O₃ for microwave reactions) .
  • Temperature control : Overheating can lead to decomposition, while insufficient heat slows reactivity.

How can researchers optimize reaction conditions to improve yield and purity when synthesizing this compound?

Advanced Research Question
Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry, solvent) to identify optimal conditions .
  • Microwave irradiation : Enhances reaction homogeneity and reduces side products compared to traditional heating .
  • Purification techniques : Use of column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate high-purity product .

Q. Critical considerations :

  • Monitor reaction progress via TLC or HPLC to terminate reactions at peak yield.
  • Characterize intermediates (e.g., brominated thiophene precursors) using NMR to confirm structural integrity before proceeding .

What spectroscopic techniques are essential for characterizing this compound, and what key spectral data should be reported?

Basic Research Question
Essential techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns on the thiophene ring and carboxamide group. For example, the ethyl group’s triplet (~1.2 ppm) and methyl group’s singlet (~2.5 ppm) .
  • IR spectroscopy : Validate carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. Reporting standards :

  • Include full spectral assignments (e.g., coupling constants in NMR) and comparison to literature data for analogous thiophene derivatives .

How do structural modifications (e.g., bromine position, substituents) affect the compound's reactivity and biological activity?

Advanced Research Question

  • Bromine position : Moving bromine from the 5-position (as in this compound) to the 3-position (e.g., 5-Bromothiophene-3-carboxamide) alters electronic density, impacting nucleophilic substitution rates and binding affinity to biological targets .
  • Substituent effects :
    • Ethyl vs. methyl groups : Bulkier substituents (e.g., ethyl) may sterically hinder interactions with enzymes, reducing inhibitory activity .
    • Electron-withdrawing groups : Nitro or cyano groups enhance electrophilicity, increasing reactivity in cross-coupling reactions .

Q. Methodological approach :

  • Use computational modeling (DFT) to predict electronic effects and guide synthetic prioritization .

How should researchers address discrepancies in reported synthetic yields or characterization data across studies?

Advanced Research Question
Strategies for resolving contradictions :

  • Reproducibility checks : Replicate experiments using identical reagents and conditions cited in conflicting studies .
  • Analytical validation : Cross-validate spectral data with independent techniques (e.g., X-ray crystallography for unambiguous structural confirmation) .
  • Contextual analysis : Assess whether differences arise from scaling effects (e.g., microwave vs. batch reactors) or purification methods (e.g., gradient elution in HPLC) .

Example : Discrepancies in melting points may stem from polymorphic forms or residual solvents; thermogravimetric analysis (TGA) can clarify .

What are the primary challenges in purifying this compound, and what methods are recommended?

Basic Research Question
Challenges :

  • Hydrophobicity : Low solubility in polar solvents complicates crystallization.
  • Byproduct removal : Brominated intermediates or unreacted reagents may co-elute during chromatography.

Q. Recommended methods :

  • Recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) to improve crystal formation .
  • Prep-HPLC : Employ C18 columns with acetonitrile/water gradients for high-resolution separation .
  • Soxhlet extraction : For large-scale purification of crude products .

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